

"3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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An In-Depth Technical Guide to **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid**

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid**, a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field, offering insights into its physicochemical properties, strategic importance, synthesis, and analytical validation.

Core Molecular Profile and Physicochemical Properties

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a bifunctional molecule featuring a fused pyrazolopyrimidine heterocyclic system, a carboxylic acid group, and a chlorine substituent. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures.

The fundamental properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ ClN ₃ O ₂	[1]
Molecular Weight	197.58 g/mol	
Monoisotopic Mass	196.9992 Da	[1]
CAS Number	842973-65-3	
Canonical SMILES	C1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1	[1]
InChI Key	RIWROFKWJCRDJY-UHFFFAOYSA-N	[1]

These properties are foundational for any experimental work, guiding stoichiometric calculations, analytical interpretations, and registration in chemical databases.

Strategic Importance in Drug Discovery

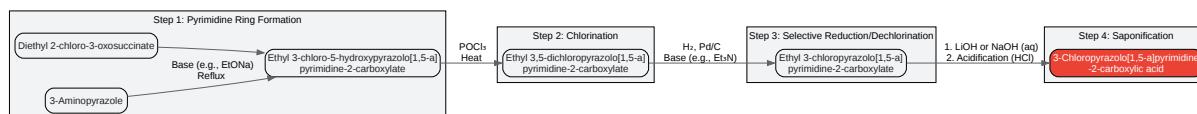
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases. The strategic placement of the chlorine atom and the carboxylic acid group on this scaffold in **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid** provides two key reactive handles for synthetic diversification.

- The Carboxylic Acid (C2 position): This group is an ideal anchor point for amide bond formation. Amidation allows for the introduction of a wide array of side chains, enabling chemists to systematically probe the binding pockets of target proteins and optimize for potency, selectivity, and pharmacokinetic properties.
- The Chlorine Atom (C3 position): While less reactive than the carboxylic acid, the chlorine-substituent can participate in nucleophilic aromatic substitution (SNAr) reactions or, more commonly, serve as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's three-dimensional shape and electronic properties.

The utility of the core pyrazolo[1,5-a]pyrimidine structure is highlighted by its use in the development of potent and selective inhibitors for critical disease targets, such as Phosphoinositide 3-kinase (PI3K) for inflammatory diseases and cyclin-dependent kinases (CDKs) for oncology.^{[2][3][4]} The subject compound serves as a key starting material for building libraries of such potential therapeutic agents.

Proposed Synthetic Workflow

A robust and reproducible synthesis is paramount. While numerous specific synthetic routes for substituted pyrazolo[1,5-a]pyrimidines exist, a common and reliable strategy involves the condensation of an aminopyrazole with a 1,3-dicarbonyl equivalent. The following diagram and protocol outline a logical and field-proven approach to synthesize the target compound.



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Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Condensation to form the Pyrazolopyrimidine Core

- To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-aminopyrazole (1.0 eq).
- Stir the mixture at room temperature for 15-20 minutes.
- Add diethyl 2-chloro-3-oxosuccinate (1.1 eq) dropwise to the solution.

- Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC or LC-MS.
- After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
- The resulting precipitate, ethyl 3-chloro-5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate, is collected by filtration, washed with cold ethanol, and dried. Causality: The basic conditions facilitate the initial nucleophilic attack of the pyrazole nitrogen onto the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.

Step 2: Chlorination of the Hydroxyl Group

- Suspend the product from Step 1 in phosphorus oxychloride (POCl_3 , 5-10 vol eq).
- Heat the mixture to reflux for 4-6 hours. The reaction should become a clear solution.
- Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
- Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3,5-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate. Causality: POCl_3 is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides.

Step 3: Selective Dechlorination at C5

- Dissolve the dichloro-ester from Step 2 in a solvent such as ethanol or ethyl acetate.
- Add a base, such as triethylamine (Et_3N , 1.5 eq), to act as a scavenger for the HCl byproduct.
- Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

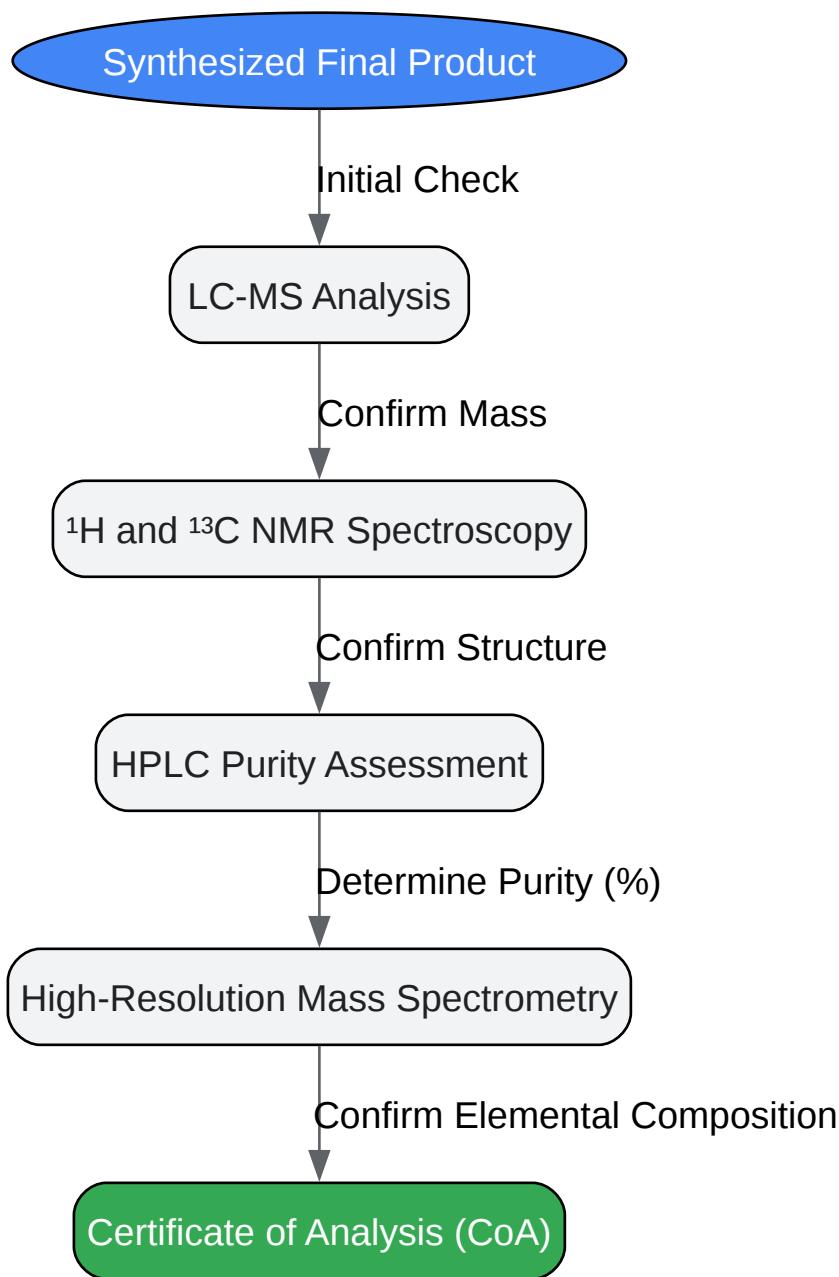
- Monitor the reaction until one equivalent of hydrogen is consumed or LC-MS indicates the selective removal of the C5-chloro group. Causality: The chlorine at the C5 position is generally more susceptible to catalytic hydrogenation than the one at C3, allowing for selective removal under controlled conditions.
- Filter the reaction through a pad of celite to remove the catalyst and concentrate the filtrate. Purify by column chromatography if necessary.

Step 4: Ester Hydrolysis (Saponification)

- Dissolve the mono-chloro ester from Step 3 in a mixture of THF and water.
- Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-4 hours until LC-MS confirms the disappearance of the starting material.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid**. Causality: Base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by protonation with acid, yields the final carboxylic acid.

Analytical Validation and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a multi-pronged analytical approach is mandatory. This constitutes a self-validating system where orthogonal techniques confirm the molecular structure and purity.



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Caption: A standard workflow for analytical validation.

Key Analytical Protocols

- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Purpose: To quickly confirm the presence of the product in reaction mixtures and assess its approximate purity.

- Methodology: A small aliquot of the sample is dissolved in a suitable solvent (e.g., methanol or DMSO) and injected onto a C18 reverse-phase column. A gradient of water and acetonitrile (both often containing 0.1% formic acid) is used for elution. The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of the product ($[M+H]^+ \approx 198.0$ and $[M-H]^- \approx 196.0$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To elucidate and confirm the precise molecular structure.
 - Methodology:
 - ^1H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct signals for the protons on the pyrimidine ring system. The integration and splitting patterns must be consistent with the proposed structure. The carboxylic acid proton will likely appear as a broad singlet at a high chemical shift.
 - ^{13}C NMR: Provides confirmation of the carbon backbone, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift (~160-170 ppm).
- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To accurately determine the purity of the final compound.
 - Methodology: Using a calibrated HPLC system with a UV detector (e.g., at 254 nm), a quantitative analysis is performed. The peak area of the main product relative to the total area of all peaks gives the percentage purity.
- High-Resolution Mass Spectrometry (HRMS):
 - Purpose: To confirm the elemental composition by providing a highly accurate mass measurement.
 - Methodology: The sample is analyzed by ESI-TOF or Orbitrap MS. The measured monoisotopic mass should match the theoretical value (196.9992 for $\text{C}_7\text{H}_4\text{ClN}_3\text{O}_2$) within a narrow tolerance (e.g., < 5 ppm), confirming the molecular formula.[\[1\]](#)

Conclusion

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is more than a simple chemical; it is a strategically designed building block that provides a gateway to novel and complex molecular entities. Its value lies in the orthogonal reactivity of its functional groups, enabling extensive structure-activity relationship (SAR) studies essential for modern drug development. Understanding its core properties, a logical synthetic route, and a robust analytical framework are critical for any researcher aiming to leverage its potential in creating the next generation of targeted therapeutics.

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- To cite this document: BenchChem. ["3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335172#3-chloropyrazolo-1-5-a-pyrimidine-2-carboxylic-acid-molecular-weight]

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